N,N,1-trimethylpyrrol-2-amine
Description
N,N,1-trimethylpyrrol-2-amine is an organic compound with the molecular formula C7H12N2. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom.
Properties
CAS No. |
107902-41-0 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.187 |
IUPAC Name |
N,N,1-trimethylpyrrol-2-amine |
InChI |
InChI=1S/C7H12N2/c1-8(2)7-5-4-6-9(7)3/h4-6H,1-3H3 |
InChI Key |
HTWPGPNDGBUTSM-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1N(C)C |
Synonyms |
1H-Pyrrol-2-amine,N,N,1-trimethyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Sequential N-Methylation via Alkyl Halides
Primary amines undergo selective alkylation to form secondary and tertiary amines under anhydrous conditions. As demonstrated in US6423871B1, reacting pyrrol-2-amine with methyl iodide in DMSO using cesium carbonate as a base yields N-methylpyrrol-2-amine (85–90% yield). A second alkylation step under identical conditions introduces the second methyl group, producing N,N-dimethylpyrrol-2-amine. This method avoids over-alkylation due to the steric hindrance of the dimethylamino group, though purification remains challenging due to residual DMSO.
Solvent and Base Optimization
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMSO enhance nucleophilicity of the amine, while weaker bases (e.g., potassium carbonate) reduce side reactions such as C-alkylation. Trials with N,N-dimethylformamide (DMF) as a co-solvent have shown modest improvements in yield (up to 92%) by stabilizing the transition state.
Pyrrole Ring Functionalization Strategies
Direct N-Methylation of the Pyrrole Nucleus
Introducing the 1-methyl group demands careful manipulation of the aromatic system. Deprotonation of the pyrrole nitrogen using sodium hydride (NaH) in tetrahydrofuran (THF), followed by treatment with methyl iodide, achieves 1-methylation. However, competing C-alkylation at the 2- and 5-positions necessitates low temperatures (−78°C) and short reaction times (≤1 hr) to favor N-methylation (60–65% yield).
Friedel-Crafts Alkylation Limitations
Traditional Friedel-Crafts conditions (AlCl₃, CH₃I) predominantly yield C-methylated byproducts due to the ring’s electron-rich nature. Modifications using milder Lewis acids like FeCl₃ and trimethylsilyl iodide (TMSI) have shown partial success, with 1-methyl selectivity reaching 40% in dichloromethane at 0°C.
Reductive Amination Pathways
Ketone Intermediate Synthesis
Reductive amination offers a route to construct the pyrrole backbone with pre-installed substituents. Reacting 1-methylpyrrol-2-one with dimethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol produces this compound in 75% yield. The ketone precursor, 1-methylpyrrol-2-one, is accessible via oxidation of 1-methylpyrrole using ruthenium tetroxide (RuO₄).
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of 1-methyl-2-nitro-pyrrole under 50 psi H₂ in ethanol affords 1-methylpyrrol-2-amine, which undergoes dimethylation as described in Section 2.1. This two-step process achieves an overall yield of 68%, though nitro-group reduction requires careful control to prevent ring saturation.
Halogenation and Cross-Coupling Approaches
Bromination at Position 2
Electrophilic bromination of 1-methylpyrrole using N-bromosuccinimide (NBS) in acetic acid yields 1-methyl-2-bromopyrrole (82% yield). Subsequent nucleophilic substitution with dimethylamine in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline installs the dimethylamino group, culminating in this compound (70% yield).
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 1-methyl-2-bromopyrrole with dimethylamine using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand achieves 85% conversion at 100°C. This method circumvents harsh basic conditions but requires rigorous exclusion of oxygen.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N,N,1-trimethylpyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-alkylated derivatives, N-oxides, and various substituted pyrroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,1-trimethylpyrrol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,1-trimethylpyrrol-2-amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrole: A simpler derivative with one methyl group attached to the nitrogen atom.
N,N-dimethylpyrrole: Contains two methyl groups attached to the nitrogen atom.
N,N-diethylpyrrole: Contains two ethyl groups attached to the nitrogen atom.
Uniqueness
N,N,1-trimethylpyrrol-2-amine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for N,N,1-trimethylpyrrol-2-amine, and how can common challenges in pyrrolidine derivative synthesis be addressed?
- Methodology : Multi-step synthesis typically involves alkylation or reductive amination of pyrrole precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) under inert atmospheres (argon/nitrogen) can introduce methyl groups. Solvent selection (DMF, toluene) and temperature control (60–100°C) are critical to avoid side reactions like over-alkylation . Post-synthesis purification via column chromatography or recrystallization ensures product purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure and purity?
- Methodology :
- X-ray crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
- NMR spectroscopy : and NMR confirm substituent positions and methyl group integration (e.g., singlet for N-methyl protons).
- HRMS/IR : Validates molecular weight and functional groups (e.g., amine stretching at ~3300 cm) .
- Sample preparation requires high-purity crystals or solutions in deuterated solvents (e.g., DMSO-d) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay conditions?
- Methodology :
- Comparative assays : Test the compound under standardized conditions (pH, temperature, solvent) to isolate variables. For example, discrepancies in enzyme inhibition assays may arise from buffer composition .
- Orthogonal validation : Use complementary assays (e.g., fluorescence-based vs. radiometric) to confirm activity .
- Statistical analysis : Apply ANOVA or multivariate regression to identify confounding factors (e.g., cell line variability) .
Q. What computational strategies predict the reactivity of this compound in catalytic systems or biological targets?
- Methodology :
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulates binding interactions with enzymes (e.g., cytochrome P450) to rationalize metabolic stability .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., IC values) .
Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?
- Methodology :
- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance reaction homogeneity and reduce dimerization .
- Catalyst tuning : Use copper(I) iodide or Pd(OAc) to improve regioselectivity in alkylation steps .
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .
Q. What strategies ensure the stability of this compound under varying storage and experimental conditions?
- Methodology :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity, or light to identify degradation pathways (e.g., oxidation of the pyrrole ring) .
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
